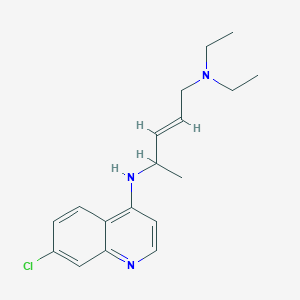

trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline

Description

Properties

CAS No. |

21373-60-4 |

|---|---|

Molecular Formula |

C18H24ClN3 |

Molecular Weight |

317.9 g/mol |

IUPAC Name |

(E)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpent-2-ene-1,4-diamine |

InChI |

InChI=1S/C18H24ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h6-11,13-14H,4-5,12H2,1-3H3,(H,20,21)/b7-6+ |

InChI Key |

RGILJHRZERHZFJ-VOTSOKGWSA-N |

Isomeric SMILES |

CCN(CC)C/C=C/C(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Canonical SMILES |

CCN(CC)CC=CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline

Detailed Synthetic Route

Quinoline Core Formation

The starting material, 7-chloro-4-hydroxyquinoline , is converted to 4,7-dichloroquinoline by treatment with phosphorus oxychloride (POCl₃). This chlorination activates the 4-position for nucleophilic substitution.

- Reaction conditions: Reflux in POCl₃, typically under anhydrous conditions.

- Outcome: High yield of 4,7-dichloroquinoline, a key intermediate for subsequent amination.

Preparation of the Amino Side Chain

The amino substituent, trans-4-(diethylamino)-1-methyl-2-butenylamine , is prepared separately, ensuring the trans stereochemistry at the double bond between C4 and C5 of the butenyl chain. This stereochemical control is crucial for the biological properties of the final compound.

Amination Reaction (Nucleophilic Substitution)

The core amination step involves nucleophilic displacement of the 4-chloro substituent of 4,7-dichloroquinoline by the trans-4-(diethylamino)-1-methyl-2-butenylamine.

- Solvent: Anhydrous toluene or similar aprotic solvent.

- Temperature: Maintained between 110–120 °C to optimize reaction rate and minimize side reactions.

- Catalysts/Additives: Triethylamine (5 mol%) is often added to enhance the nucleophilicity of the amine and improve yield.

- Reaction time: Several hours under reflux with stirring.

- Outcome: Formation of this compound with high regioselectivity and stereochemical integrity.

Purification

The crude product is purified by chromatographic methods to isolate the trans-isomer with enantiomeric excess greater than 98%. Crystallization techniques may also be employed.

Alternative Preparation via Reduction of Quinolinone Precursors

According to patent literature, an alternative synthetic approach involves:

- Starting from chloro-1,2,3,4-tetrahydroquinolinone-4 derivatives.

- Catalytic amination using ruthenium on carbon or alumina catalysts in the presence of an excess of amine.

- Reaction temperatures between 100 and 200 °C.

- Use of halogenated salts of the amine to improve reaction efficiency.

- The process yields 4-amino-7-chloroquinoline derivatives with minimal dehalogenation (<8%, sometimes <1%).

- Purification by crystallization or chromatography.

This method also includes preparation of the tetrahydroquinolinone precursor by cyclization of chloroanilino-3-propionic acid with hydrofluoric acid and boron trifluoride, followed by further transformations.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Temperature control is critical to avoid side reactions and maintain the trans stereochemistry during amination.

- Catalyst choice in the tetrahydroquinolinone route affects yield and purity; ruthenium catalysts are preferred for their selectivity and mild conditions.

- Use of halogenated amine salts improves reaction efficiency and may reduce side products.

- Purification techniques such as chromatography and crystallization are essential to isolate the desired isomer and remove impurities, including dehalogenated byproducts.

- The cyclization step to prepare the tetrahydroquinolinone precursor involves hazardous reagents (hydrofluoric acid and boron trifluoride) and requires careful control of reaction conditions.

- The trans configuration of the butenyl side chain is confirmed by X-ray crystallography and NMR, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline is its potential as an antimalarial agent. Similar compounds, such as chloroquine, have been extensively studied for their efficacy against malaria parasites. Research indicates that modifications to the chloroquine structure can enhance antimalarial activity and reduce resistance in Plasmodium species .

Anticancer Properties

Recent studies have explored the cytotoxic effects of quinoline derivatives, including this compound, on various cancer cell lines. For instance, derivatives have shown significant activity against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .

A study involving a series of synthetic derivatives demonstrated that certain modifications led to improved cytotoxicity against human cancer cells, suggesting that this compound may play a role in developing new anticancer therapies .

Antimalarial Studies

A comparative study on the efficacy of various chloroquine derivatives highlighted that this compound demonstrated enhanced potency against resistant strains of malaria parasites compared to traditional chloroquine . This suggests a promising avenue for further development as a next-generation antimalarial agent.

Cancer Research

In vitro studies assessing the cytotoxicity of this compound against different cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. The most sensitive lines showed an increase in G2/M phase arrest, indicating potential for use in combination therapies aimed at enhancing the effects of existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 7-chloro-n-[(e)-4-(diethylamino)-1-methyl-2-butenyl]-4-quinolinamine involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to alterations in their function. This interaction can result in the inhibition of enzymatic activity or the disruption of cellular processes, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Side Chain Modifications

Saturated vs. Unsaturated Side Chains

- Chloroquine (7-chloro-4-[4-diethylamino-1-methylbutyl]aminoquinoline): Features a saturated butyl chain. The stereochemistry of the side chain significantly impacts its antimalarial activity and toxicity, with enantiomers showing distinct metabolic profiles .

Hydrophilic vs. Hydrophobic Substituents

- 7-Chloro-4-[4-[ethyl-(2-hydroxyethyl)amino]-1-methylbutylamino]quinoline sulfate (C₁₈H₂₆ClN₃O·H₂SO₄): Incorporates a hydroxyethyl group, enhancing water solubility (soluble in water) compared to the diethylamino group in the target compound .

- 4-(4-Aminobutyl)amino-7-chloroquinoline (CAS 53186-45-1): A simpler butylamino side chain lacking diethyl substitution, which may reduce lipophilicity and alter tissue distribution .

Substituent Variations on the Quinoline Core

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Substituted with chlorophenyl and methoxyphenyl groups at positions 2 and 3. These bulky substituents may hinder binding to parasitic targets but improve selectivity .

Heterocyclic and Hybrid Derivatives

- Triazino indole–quinoline hybrids: Combine the 7-chloro-4-aminoquinoline core with triazino indole moieties, showing enhanced antileishmanial activity due to dual-targeting mechanisms .

- Heteroaryl derivatives (e.g., pyridine or thiophene rings): These modifications improve antiplasmodial activity by increasing affinity for parasitic enzymes .

Stereochemical Considerations

- Chloroquine enantiomers : The (R)-enantiomer exhibits higher antimalarial potency and lower cytotoxicity than the (S)-form, underscoring the importance of stereochemistry .

- trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline: The trans configuration may mimic the bioactive conformation of chloroquine’s (R)-enantiomer, though empirical data are needed to confirm this hypothesis.

Biological Activity

Trans-7-Chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline is a heterocyclic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. Its unique structure, which includes a chloro group at the 7-position and a diethylamino group at the 4-position of the quinoline ring, enhances its reactivity and biological efficacy.

- Molecular Formula : C₁₈H₂₄ClN₃

- Molecular Weight : 317.856 g/mol

- Density : 1.129 g/cm³

- Boiling Point : 465.7 °C

- Flash Point : 235.4 °C

The biological activity of this compound can be attributed to its structural similarity to chloroquine, a well-known antimalarial drug. This compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The presence of the chloro and amino groups allows for nucleophilic substitution reactions and coupling reactions, enhancing its reactivity towards biological targets .

Antimicrobial and Antimalarial Effects

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown that it possesses inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, by targeting specific enzymes involved in the parasite's lifecycle .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits varying degrees of antiproliferative activity depending on the cell type and concentration used. For instance, IC₅₀ values for related compounds have been reported to range from 0.6 to over 100 μM, with certain derivatives showing more potent effects against leukemia and lymphoma cells compared to carcinoma cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Chloroquine | Chloro group; amino side chain | Antimalarial, anti-inflammatory |

| Hydroxychloroquine | Hydroxy group addition; similar quinoline structure | Antimalarial, autoimmune disorders |

| Primaquine | Different side chain but retains quinoline core | Antimalarial; effective against liver stages |

| This compound | Unique side chain configuration | Potential antimalarial and anticancer activity |

This table highlights how this compound stands out due to its specific side chain configuration, which may enhance selectivity and potency against certain biological targets compared to structurally similar compounds.

Study on Antimalarial Activity

In a study examining the antimalarial properties of quinoline derivatives, this compound was tested against recombinant falcipain-2, an enzyme crucial for hemoglobin degradation in malaria parasites. The IC₅₀ values were determined using nonlinear regression analysis, demonstrating significant inhibition compared to standard controls .

Cytotoxicity Against Cancer Cell Lines

Another research effort focused on assessing the cytotoxic potential of this compound across various cancer cell lines. The findings revealed that it exhibited marked antiproliferative effects, particularly in leukemia cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing trans-7-chloro-4-((4-(diethylamino)-1-methyl-2-butenyl)amino)quinoline, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4,7-dichloroquinoline with a trans-1-methyl-2-butenyl diethylamine side chain. Key steps include optimizing temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to favor trans stereochemistry . The Conrad-Limpach synthesis, involving condensation of m-chloroaniline with ethoxymethylenemalonate derivatives, is a classical precursor route for the quinoline core .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this quinoline derivative?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., diethylamino group at δ ~2.5–3.5 ppm) and confirms substituent positions on the quinoline ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 347.16) and detects isotopic patterns for chlorine .

- IR Spectroscopy : Identifies N–H stretching (~3300 cm⁻¹) and C–Cl bonds (~750 cm⁻¹) .

Q. How can chromatographic methods be optimized to separate this compound from synthetic byproducts?

- Methodological Answer : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) effectively resolves polar byproducts. Monitoring at 254 nm exploits the quinoline chromophore’s UV absorption . Thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane) provides rapid purity checks during synthesis .

Advanced Research Questions

Q. How can computational modeling predict the impact of stereochemistry on biological activity in analogues of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like Plasmodium lactate dehydrogenase. Density Functional Theory (DFT) calculates conformational energies to rationalize trans vs. cis stereochemical stability . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the quinoline nitrogen) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for antimalarial quinoline derivatives?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain reduced in vivo efficacy .

- Plasma Protein Binding Studies : Equilibrium dialysis quantifies free drug availability, addressing discrepancies in IC50 vs. ED50 values .

- Structural Analogues : Introduce fluorinated or methyl groups to improve metabolic resistance while retaining target affinity .

Q. How do substituent modifications at the 4-position of the quinoline ring influence antimalarial potency and resistance profiles?

- Methodological Answer :

- Diethylamino Side Chain : Enhances heme polymerization inhibition but may increase cytotoxicity. Replace with piperazine or morpholine to balance solubility and target engagement .

- Steric Effects : Bulky substituents (e.g., tert-butyl) reduce resistance via PfCRT mutations but may lower membrane permeability .

Q. What experimental and computational approaches validate the compound’s mechanism of action against drug-resistant Plasmodium strains?

- Methodological Answer :

- Resistance Gene Knockout : CRISPR/Cas9-edited PfCRT or PfMDR1 parasites clarify transport-mediated resistance .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to heme or hemoglobin degradation products .

- Molecular Dynamics Simulations : Track side-chain flexibility during heme binding in mutant vs. wild-type targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for structurally similar quinoline derivatives across different studies?

- Methodological Answer : Standardize assay protocols (e.g., consistent parasite strains, incubation times). Cross-validate using orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.